N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide is a complex organic compound with the molecular formula and a molecular weight of 356.4 g/mol. This compound features a unique structural arrangement that includes a benzamide moiety and an enone system, making it of interest in various fields of chemical research. The IUPAC name for this compound reflects its intricate structure, which includes multiple functional groups, notably the amine and carbonyl groups, contributing to its reactivity and biological activity.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions under which these reactions occur—temperature, pressure, and solvent—are critical for obtaining high yields and purity of products.
Research indicates that N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide exhibits potential biological activities, including enzyme inhibition and receptor binding. Its structure allows for interaction with various biological targets, suggesting possible therapeutic applications in treating diseases related to these targets. Studies have focused on its mechanism of action, which involves modulation of enzyme activity or receptor interactions, leading to significant biological responses.
The synthesis of N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:
In industrial settings, automated reactors may be used for large-scale synthesis, employing continuous flow processes to enhance efficiency.
N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide has diverse applications across several fields:
Additionally, it is utilized in developing new materials and chemical processes.
Interaction studies have focused on how N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide interacts with specific molecular targets. These studies reveal that the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways involved depend on the context of its use, highlighting its potential as a therapeutic agent .
Several compounds share structural similarities with N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[3-(methylamino)-3-oxo-1-phenypropanoyl]benzamide | Lacks the 4-methyl group but retains similar functional groups | |
| 2-Iodo-N-{(1E)-3-[4-(methylphenyl)amino]-3-oxo}-benzamide | Contains an iodine substituent that alters reactivity | |
| N-(Allyloxycarbonyl)-4-[N-(Carboxy-formyl)-2-(Benzoic Acid)-Amino]-L-Phe | Varies | Different functional groups affecting biological activity |
The uniqueness of N-{(1Z)-3-[4-methylphenyl)amino]-3-oxo}-benzamide lies in its specific structural arrangement and functional groups that confer distinct reactivity and biological properties compared to these similar compounds .